propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate typically involves the reaction of 4-(2-hydroxy-3-(propan-2-ylamino)propoxy)phenyl isocyanate with propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted phenylpropanoic acids.
Scientific Research Applications
Propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate involves its interaction with specific molecular targets in the body. The compound acts as a beta-adrenergic receptor antagonist, binding to these receptors and inhibiting their activity. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid
- Methyl 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoate
Uniqueness
Propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike its similar compounds, it has a carbamate group that enhances its stability and bioavailability, making it a valuable compound for therapeutic applications.
Properties
IUPAC Name |
propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-4-9-21-16(20)18-13-5-7-15(8-6-13)22-11-14(19)10-17-12(2)3/h5-8,12,14,17,19H,4,9-11H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYRBOODNYYYPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
83263-77-8 (hydrochloride) | |
Record name | BL 343 Ac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102417038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30907492 | |
Record name | Propyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30907492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102417-03-8 | |
Record name | BL 343 Ac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102417038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30907492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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